11-十二烯基乙酸酯

描述

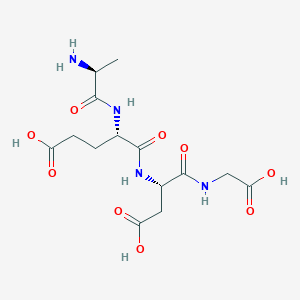

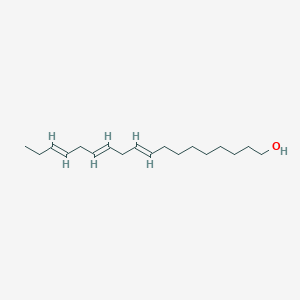

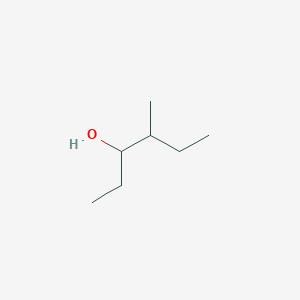

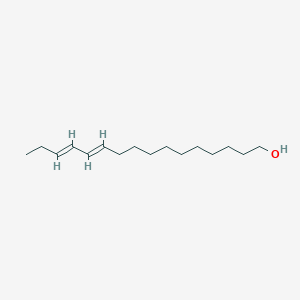

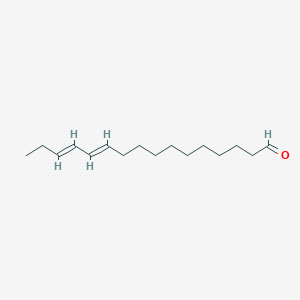

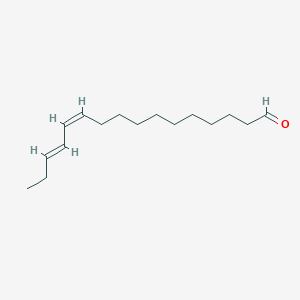

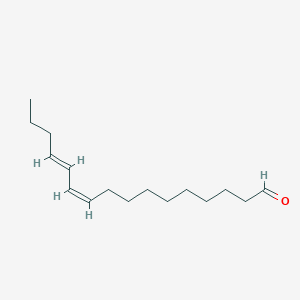

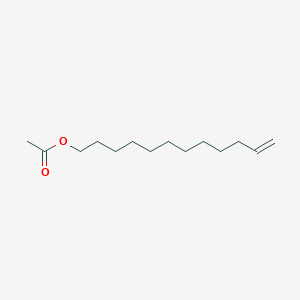

11-Dodecenyl acetate is a chemical compound with the molecular formula C₁₄H₂₆O₂ . It is an acetate ester, specifically an acetate of the fatty acid 11-dodecenoic acid . This compound plays a significant role as a sex pheromone component in certain insects, particularly the European grapevine moth (Lobesia botrana) .

Synthesis Analysis

科学研究应用

Insect Pheromone Research

11-Dodecenyl acetate is a component of the sex pheromone glands of the tomato looper, Plusia chalcites . It’s one of several compounds released by these glands, and its identification was made possible through a combination of capillary GC, GC-MS, and dimethyl disulfide derivatization .

Insect Behavior Studies

In addition to its role in pheromone research, 11-Dodecenyl acetate can also be used in studies investigating insect behavior. For example, bioassays in a flight tunnel showed that a blend of pheromone components, including 11-Dodecenyl acetate, elicited directed flights from 85 to 100% of the male Plusia chalcites tested .

Insect Reproduction Studies

The compound can also be used in studies focusing on insect reproduction. The same study mentioned above found that the blend of pheromones, including 11-Dodecenyl acetate, elicited copulation attempts from 44 to 74% of the male Plusia chalcites tested .

属性

IUPAC Name |

dodec-11-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBOMSJGDBBKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334438 | |

| Record name | 11-Dodecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Dodecenyl acetate | |

CAS RN |

35153-10-7 | |

| Record name | 11-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dodecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 11-Dodecenyl acetate interact with its target and what are the downstream effects?

A1: 11-Dodecenyl acetate functions as a pheromone component for several moth species. While not always the primary component, it often acts synergistically with other pheromone compounds to elicit a behavioral response in males. This interaction involves binding to specific pheromone-binding proteins (PBPs) in the male moth's antennae. [] These PBPs then transport the pheromone to olfactory receptors, triggering a signal cascade that ultimately leads to mate-seeking behavior.

Q2: What is the structural characterization of 11-Dodecenyl acetate?

A2: 11-Dodecenyl acetate is an ester with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol. While specific spectroscopic data isn't detailed within the provided papers, its structure consists of a 12-carbon chain with a double bond at the 11th position and an acetate group attached to the first carbon.

Q3: Can you elaborate on the material compatibility and stability of 11-Dodecenyl acetate, specifically its performance and applications under various conditions?

A3: The provided research primarily focuses on the identification and synthesis of 11-Dodecenyl acetate as a pheromone component, not on its material compatibility or stability in various conditions. More research would be needed to answer this question fully.

Q4: In what ways does the structure of 11-Dodecenyl acetate impact its activity, potency, and selectivity as a pheromone?

A4: Research suggests that both the chain length and functional groups of pheromone components, including 11-Dodecenyl acetate, are crucial for their activity. [] For example, studies with the grapevine moth (Lobesia botrana) showed that its pheromone-binding protein, LbotPBP1, exhibited selectivity for compounds with 14-carbon chains and specific functional groups like alcohols and esters. [] Therefore, slight modifications to the structure of 11-Dodecenyl acetate, such as altering the chain length or functional group, could significantly impact its binding affinity to PBPs and, consequently, its potency and selectivity as a pheromone for different moth species.

Q5: What analytical methods and techniques are used to characterize, quantify, and monitor 11-Dodecenyl acetate?

A5: The analysis of pheromone gland extracts and synthetically produced 11-Dodecenyl acetate often involves gas chromatography coupled with mass spectrometry (GC-MS). [] This technique enables the separation and identification of individual pheromone components within a complex mixture based on their retention times and mass spectra.

Q6: What are the alternatives and substitutes for 11-Dodecenyl acetate, and how do they compare in terms of performance, cost, and impact?

A7: The use of 11-Dodecenyl acetate itself represents an alternative to broad-spectrum pesticides in pest management. Regarding direct substitutes, this depends heavily on the targeted moth species and the desired effect. For instance, while (Z)-7-dodecenyl acetate is the primary pheromone component for the soybean looper moth (Pseudoplusia includens), 11-Dodecenyl acetate acts as a minor component that enhances its attractiveness. [] Therefore, the effectiveness of any substitute would depend on the specific pheromone blend and the target species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。